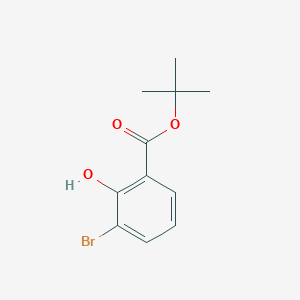![molecular formula C4H9F3N2O2S B13919552 1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B13919552.png)
1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane is a fluorinated organic compound with the molecular formula C4H8F3NO2S. This compound is characterized by the presence of trifluoromethyl and sulfamoyl groups, which impart unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane typically involves the reaction of trifluoromethyl compounds with sulfamoyl chlorides under controlled conditions. One common method includes the reaction of 1,1,1-trifluoro-2-propanol with methylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds in aprotic solvents.
Major Products
Oxidation: Formation of trifluoromethanesulfonic acid.
Reduction: Formation of 2-[methylamino]propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethyl and sulfamoyl groups into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Employed in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the sulfamoyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoroacetone: A fluorinated ketone with similar trifluoromethyl group but different functional groups.
1,1,1-Trifluoro-2-propanone: Another trifluoromethyl compound with a ketone functional group.
1,1,1-Trifluoro-2-(2-methoxyethoxy)methoxy ethane: A compound with similar trifluoromethyl group but different ether functional groups.
Uniqueness
1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane is unique due to the presence of both trifluoromethyl and sulfamoyl groups, which impart distinct chemical properties. The combination of these groups enhances the compound’s reactivity and stability, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C4H9F3N2O2S |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane |
InChI |
InChI=1S/C4H9F3N2O2S/c1-3(4(5,6)7)9(2)12(8,10)11/h3H,1-2H3,(H2,8,10,11) |
InChI Key |
PUSUXZZTNUXPQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)N(C)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



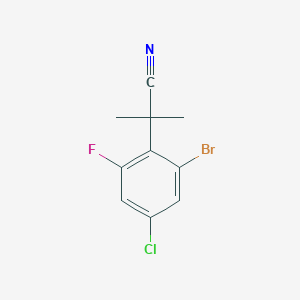
![6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine](/img/structure/B13919490.png)
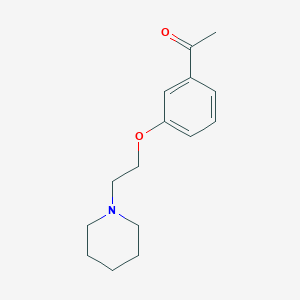
![7,8-Dichloroimidazo[1,5-A]pyridine](/img/structure/B13919497.png)
![2,5-Bis(2-butyloctyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13919525.png)
![2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol](/img/structure/B13919527.png)
![4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole](/img/structure/B13919531.png)
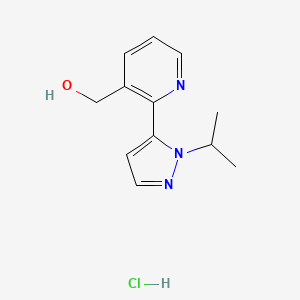
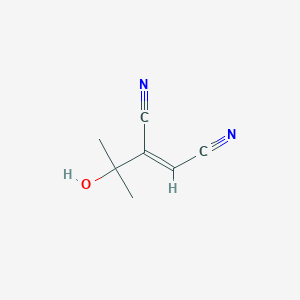
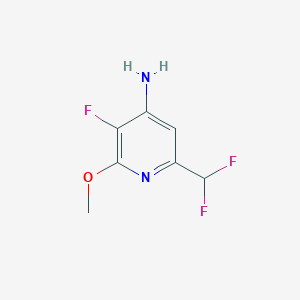
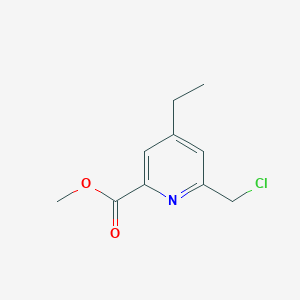
![8-ethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B13919565.png)
